2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone
Overview
Description
2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent that introduces the hydroxyl groups. One common method is the aldol condensation reaction, where 4-(trifluoromethyl)benzaldehyde reacts with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dihydroxy-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the hydroxyl groups, leading to different applications and reactivity.
Uniqueness
2,2-Dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2,2-dihydroxy-1-[4-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,8,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOIGFCWPBJXSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.